2-Ethylhexanoic acid
2-Ethylhexanoic acid
Alpha-Ethyl caproic acid, also known as 2-ethylhexanoic acid or a-ethyl caproate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Ethyl caproic acid exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Alpha-Ethyl caproic acid has been detected in multiple biofluids, such as feces, sweat, and urine. Within the cell, Alpha-ethyl caproic acid is primarily located in the cytoplasm and adiposome. Alpha-Ethyl caproic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, Alpha-ethyl caproic acid can be found in fruits. This makes Alpha-ethyl caproic acid a potential biomarker for the consumption of this food product. Alpha-Ethyl caproic acid is a potentially toxic compound.
2-Ethylhexanoic acid is a branched-chain fatty acid.
2-Ethylhexanoic acid is a branched-chain fatty acid.
Brand Name:
Vulcanchem
CAS No.:
125804-07-1
VCID:
VC21228788
InChI:
InChI=1S/C21H42O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-23-21(22)20(6-3)18-8-5-2/h20H,4-19H2,1-3H3
SMILES:
CCCCC(CC)C(=O)O
Molecular Formula:
C21H42O2
Molecular Weight:
326.6 g/mol
2-Ethylhexanoic acid
CAS No.: 125804-07-1
Cat. No.: VC21228788
Molecular Formula: C21H42O2
Molecular Weight: 326.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-Ethyl caproic acid, also known as 2-ethylhexanoic acid or a-ethyl caproate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Ethyl caproic acid exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Alpha-Ethyl caproic acid has been detected in multiple biofluids, such as feces, sweat, and urine. Within the cell, Alpha-ethyl caproic acid is primarily located in the cytoplasm and adiposome. Alpha-Ethyl caproic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, Alpha-ethyl caproic acid can be found in fruits. This makes Alpha-ethyl caproic acid a potential biomarker for the consumption of this food product. Alpha-Ethyl caproic acid is a potentially toxic compound. 2-Ethylhexanoic acid is a branched-chain fatty acid. |
|---|---|
| CAS No. | 125804-07-1 |
| Molecular Formula | C21H42O2 |
| Molecular Weight | 326.6 g/mol |
| IUPAC Name | tridecyl 2-ethylhexanoate |
| Standard InChI | InChI=1S/C21H42O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-23-21(22)20(6-3)18-8-5-2/h20H,4-19H2,1-3H3 |
| Standard InChI Key | BFRLRPIMWQKGTM-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)C(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCOC(=O)C(CC)CCCC |
| Boiling Point | 442 °F at 760 mm Hg (NTP, 1992) 228.0 °C 228 °C 227 °C 442°F |
| Colorform | Clear liquid |
| Flash Point | 260 °F (NTP, 1992) 114 °C (closed cup) 245 °F (118 °C) (OPEN CUP) 118 °C o.c. 260°F |
| Melting Point | -117 °F (NTP, 1992) -59 °C -117°F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator